molecular formula C18H20N2O6 B4659963 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

Cat. No.: B4659963
M. Wt: 360.4 g/mol
InChI Key: QSFYVLINSJJVSC-UHFFFAOYSA-N
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE is a complex organic compound that features a benzodioxole moiety and a dimethoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole precursor, which undergoes a series of reactions including nitration, methylation, and amination to introduce the nitrophenyl and amine groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the nitrophenyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE stands out due to its combination of benzodioxole and dimethoxy-nitrophenyl groups. This unique structure provides distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-23-16-8-13(14(20(21)22)9-17(16)24-2)10-19-6-5-12-3-4-15-18(7-12)26-11-25-15/h3-4,7-9,19H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYVLINSJJVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Reactant of Route 2
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[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Reactant of Route 3
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[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Reactant of Route 4
Reactant of Route 4
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Reactant of Route 5
Reactant of Route 5
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE
Reactant of Route 6
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[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]AMINE

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